BenchChemオンラインストアへようこそ!

N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide

Aqueous solubility BCP bioisostere phenyl replacement

N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide (CAS 1886967-32-3, C₈H₁₃NO, MW 139.19) is a bicyclo[1.1.1]pentane (BCP)-based acetamide building block. The BCP scaffold is a well-established nonclassical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B13015665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCC(=O)NCC12CC(C1)C2
InChIInChI=1S/C8H13NO/c1-6(10)9-5-8-2-7(3-8)4-8/h7H,2-5H2,1H3,(H,9,10)
InChIKeyWUELZBNSIIGKTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide (CAS 1886967-32-3): Bicyclo[1.1.1]pentane-Acetamide Building Block for sp³-Enriched Drug Discovery


N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide (CAS 1886967-32-3, C₈H₁₃NO, MW 139.19) is a bicyclo[1.1.1]pentane (BCP)-based acetamide building block. The BCP scaffold is a well-established nonclassical bioisostere for para-substituted phenyl rings, tert-butyl groups, and internal alkynes in medicinal chemistry [1]. Its defining structural features include a highly strained (~66–68 kcal/mol) yet kinetically stable cage framework with complete sp³ hybridization (Fsp³ = 1.0 for the BCP core versus 0 for a phenyl ring), which confers a three-dimensional topology fundamentally distinct from planar aromatic systems [2]. This compound serves as a key synthetic intermediate for introducing the BCP motif into drug candidates, enabling the replacement of aromatic rings to improve solubility, permeability, metabolic stability, and reduce non-specific binding.

Why N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide Cannot Be Replaced by Phenyl- or tert-Butyl-Acetamide Analogs in Lead Optimization


Aromatic ring-containing building blocks such as N-benzylacetamide and N-(tert-butyl)acetamide cannot serve as equivalent replacements for the BCP-acetamide scaffold. Despite comparable spatial dimensions between a para-substituted phenyl ring and a 1,3-disubstituted BCP unit, the two systems display fundamentally different physicochemical behavior. The planar phenyl ring promotes intermolecular π-stacking that limits aqueous solubility, while its sp² C–H bonds are preferential sites for cytochrome P450-mediated oxidative metabolism [1]. The BCP cage, by contrast, disrupts molecular planarity, increases three-dimensionality, and shifts metabolic clearance pathways [2]. Consequentially, phenyl-based analogs consistently exhibit inferior solubility (up to 360-fold lower), reduced passive permeability (3–3.5-fold lower), and poorer metabolic stability (5–130-fold shorter microsomal half-life) compared to their BCP counterparts across multiple independent chemical series [1][2]. Generic substitution therefore risks compromising multiple developability parameters simultaneously.

N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide: Quantitative Differentiation Evidence vs. Phenyl, tert-Butyl, and Other Bioisosteric Building Blocks


Aqueous Solubility: BCP Scaffold Delivers 6-Fold to 360-Fold Improvement over Phenyl Ring Analogs

BCP-containing compounds consistently exhibit dramatically higher aqueous solubility than their direct phenyl-containing counterparts. In the γ-secretase inhibitor series (Stepan et al., 2012), replacement of the central para-fluorophenyl ring with a BCP motif (compound 1 → compound 3) increased kinetic solubility from 0.60 μM to 216 μM (360-fold improvement) and thermodynamic solubility from 1.70 μM to 19.7 μM (11.6-fold) at pH 6.5 [1]. In the Lp-PLA₂ inhibitor series (Measom et al., 2017), the BCP analog 5 showed a 9-fold increase in kinetic solubility (74 μM vs. 8 μM for darapladib 1) and >3-fold improvement in thermodynamic FaSSIF solubility (>1000 μg/mL vs. 399 μg/mL) [2]. A broader study by Auberson et al. (2017) established that BCP replacement improves aqueous solubility by at least 50-fold across multiple chemotypes [3]. This improvement is attributed to disruption of intermolecular π-stacking enabled by the three-dimensional BCP cage.

Aqueous solubility BCP bioisostere phenyl replacement

Passive Membrane Permeability: BCP Motif Confers 3.1–3.5-Fold Higher Permeability than Phenyl Ring

BCP substitution consistently enhances passive membrane permeability over phenyl-containing analogs. In the γ-secretase inhibitor series, BCP compound 3 exhibited an RRCK Papp (A→B) of 19.3 × 10⁻⁶ cm/s, a 3.5-fold increase over phenyl compound 1 (5.52 × 10⁻⁶ cm/s), and was not a substrate for MDR1-mediated efflux [1]. In the Lp-PLA₂ inhibitor study, BCP analog 5 showed artificial membrane permeability (AMP) of 705 nm/s versus 230 nm/s for darapladib 1, representing a 3.1-fold improvement [2]. A 2025 Bristol-Myers Squibb study further demonstrated that BCP analog 3a exhibited permeability of 164–202 nm/s compared to 115 nm/s for the corresponding phenyl derivative 2c [3]. Across three independent chemical series spanning diverse target classes, BCP introduction improved permeability by 1.4-fold to 3.5-fold, a directional consistency that underscores the scaffold's intrinsic biophysical advantage.

Membrane permeability RRCK assay AMP assay

Metabolic Stability: BCP Scaffold Extends Hepatic Microsomal Half-Life by 5–130-Fold over Phenyl Analogs

The BCP motif imparts substantial metabolic stability advantages over phenyl rings by replacing oxidation-prone aromatic sp² C–H bonds with more resilient sp³ C–H bonds of the bicyclic cage. A comprehensive 2025 BMS study comparing phenyl ring bioisosteres found that BCP analog 3a exhibited 5.0–7.5-fold longer half-life in mouse liver microsomes (MLM) and 3.9–13.7-fold longer half-life in human liver microsomes (HLM) compared to the parent phenyl compound 2c [1]. Introduction of a fluorine substituent at the BCP bridgehead (compound 4a) amplified this advantage to 130-fold (MLM) and 40-fold (HLM) versus phenyl 2c, with half-lives exceeding 120 minutes [1]. In the Lp-PLA₂ inhibitor series, BCP analog 5 demonstrated low intrinsic clearance in human liver microsomes (CLint = 1.22 mL/min/g), consistent with the class-wide metabolic stability benefit [2]. The HCV NS5B inhibitor program independently confirmed that BCP substitution avoids the rapid CYP450-mediated hydroxylation observed with tert-butyl groups while retaining comparable target potency (<10 nM) [3].

Metabolic stability human liver microsomes HLM half-life

Non-Specific Binding: BCP Replacement Markedly Reduces CHI(IAM) Non-Specific Binding vs. Phenyl and Bicyclo[2.2.2]octane Analogs

Non-specific binding (NSB) to membranes and proteins is a key liability of lipophilic aromatic compounds, contributing to poor free fraction, off-target pharmacology, and unreliable in vitro assay data. Auberson et al. (2017) systematically compared BCP, cubane, and bicyclo[2.2.2]octane as para-phenyl bioisosteres using CHI(IAM), the chromatographic hydrophobicity index on immobilized artificial membranes [1]. Replacement of an aromatic ring with a BCP-1,3-diyl group markedly decreased NSB across all test compounds. Critically, the structurally analogous but larger bicyclo[2.2.2]octane-1,4-diyl group led to more lipophilic molecules and did not show the same NSB or solubility benefits, establishing that the specific geometry and compactness of the BCP cage—not merely saturated ring character—is responsible for the NSB advantage [1]. Cubane-1,4-diyl also improved both NSB and solubility but presents greater synthetic complexity compared to BCP. This finding has direct implications for building block selection: the BCP scaffold offers a unique balance of reduced NSB, improved solubility, and synthetic accessibility that neither phenyl nor larger bicyclic systems can match.

Non-specific binding CHI(IAM) drug-likeness

In Vivo Oral Pharmacokinetics: BCP Motif Delivers ~4-Fold Higher Cₘₐₓ and AUC in Mouse Model vs. Phenyl Analog

The improved solubility and permeability of BCP-containing compounds translate directly into superior in vivo oral absorption. In the Pfizer γ-secretase inhibitor program (Stepan et al., 2012), the BCP analog 3 demonstrated ~4-fold higher Cₘₐₓ and AUC values relative to the phenyl-containing parent compound 1 (BMS-708,163) in a mouse model, despite the two compounds being equipotent in the cell-based γ-secretase inhibition assay (IC₅₀ Aβ42: 0.178 nM for 3 vs. 0.225 nM for 1) [1]. This in vivo PK advantage was achieved without compromising Notch selectivity (178 for 3 vs. 350 for 1, where lower values indicate better selectivity) [1]. The translational relevance is reinforced by the compound's favorable profile in human hepatocyte and liver microsome assays, suggesting that the mouse PK advantage is likely to be predictive of human oral absorption performance [1].

Oral bioavailability in vivo PK Cmax AUC

Conformational and Geometric Differentiation: BCP Cage Offers sp³-Rich 3D Topology vs. Planar Phenyl and Larger Bicyclic Systems

The BCP scaffold provides a unique combination of conformational properties that distinguish it from both planar aromatics and larger saturated bioisosteres. The BCP core has a fraction of sp³-hybridized carbons (Fsp³) of 1.0 versus 0 for a phenyl ring, a parameter correlated with improved clinical developability [1]. The distance between bridgehead substituents (~1.9 Å for 1,3-disubstituted BCP) closely approximates that of a para-substituted phenyl ring (~2.8 Å), enabling geometric mimicry of aromatic systems while conferring radically different physicochemical properties [2]. The BCP cage has a calculated strain energy of approximately 66–68 kcal/mol, yet remains kinetically stable and resistant to metabolic ring-opening [3]. Compared to the bicyclo[2.2.2]octane system, which failed to reproduce the NSB and solubility benefits of BCP in head-to-head comparison [4], the compact BCP cage provides superior property modulation. Furthermore, the BCP scaffold can serve as a bioisostere for tert-butyl groups while avoiding the metabolic hydroxylation that plagues tert-butyl-containing compounds in CYP450 assays [5].

Fsp³ conformational rigidity 3D character ring strain

N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide: Optimal Procurement and Application Scenarios Based on Quantitative Differentiation Evidence


Lead Optimization of Solubility-Limited Oral Drug Candidates Requiring Phenyl Ring Replacement

For drug discovery programs where a para-substituted phenyl ring (e.g., in N-benzylacetamide-containing leads) has been identified as the source of poor aqueous solubility, N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide provides a direct synthetic entry point for BCP bioisosteric replacement. The evidence demonstrates that BCP substitution can improve kinetic solubility by 9–360-fold over phenyl counterparts [1][2], while the methylene spacer in this specific building block preserves the geometric relationship between the BCP cage and the acetamide functionality. This building block is particularly suited for amide coupling reactions in parallel synthesis libraries aimed at multiparameter optimization of solubility, permeability, and metabolic stability simultaneously.

CNS Drug Discovery Programs Requiring High Passive Permeability with Low Non-Specific Binding

Central nervous system (CNS) drug candidates face stringent requirements for passive permeability (to cross the blood-brain barrier) and low non-specific binding (to maintain adequate free brain concentrations). The BCP scaffold's demonstrated 3.1–3.5-fold permeability advantage over phenyl rings [3][4] combined with markedly reduced CHI(IAM) non-specific binding [5] makes N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide an ideal building block for constructing CNS-oriented compound libraries. Furthermore, the BCP motif is not a substrate for MDR1-mediated efflux [3], addressing a common liability of CNS candidates.

Metabolic Stability Rescue of Preclinical Candidates with High Hepatic Clearance

When a lead series exhibits unacceptably high intrinsic clearance in human liver microsome assays attributable to phenyl ring oxidation, N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide offers a metabolically stabilized replacement. BCP substitution has been shown to extend HLM half-life by 3.9–13.7-fold in non-fluorinated systems, and up to 40-fold with fluorinated BCP derivatives [6]. The acetamide functionality in this building block provides a convenient synthetic handle for incorporating the BCP motif into existing lead series via standard amide bond formation or N-alkylation chemistry, enabling rapid SAR exploration of metabolic stability without de novo scaffold synthesis.

Chemical Biology Probe Design Requiring Reduced Assay Interference from Non-Specific Binding

Chemical probes and imaging agents are particularly sensitive to non-specific binding artifacts that can confound target engagement measurements and produce false-positive results. The BCP scaffold's documented ability to markedly decrease NSB compared to both phenyl rings and bicyclo[2.2.2]octane systems [5] positions N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide as a strategic building block for probe development. Its combination of low NSB, high solubility (>50-fold improvement over phenyl [5]), and synthetic tractability via the acetamide handle supports the construction of high-quality chemical tools with reliable pharmacology.

Quote Request

Request a Quote for N-({bicyclo[1.1.1]pentan-1-yl}methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.